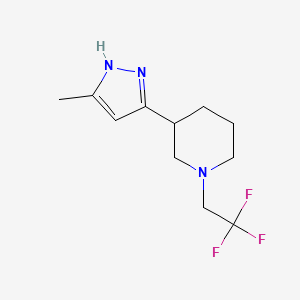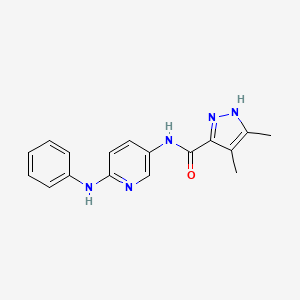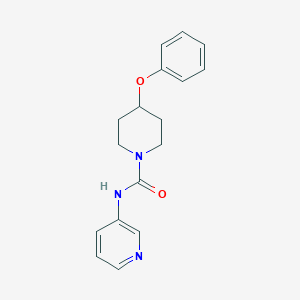![molecular formula C17H22N2OS2 B7638874 4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTT, and it has been found to have a wide range of potential applications in various fields such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of PTT is not fully understood. However, studies have shown that PTT can inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Inhibition of these pathways by PTT can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTT can induce apoptosis in cancer cells. It has been found to inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the main advantages of PTT is its potential as an anticancer and antimicrobial agent. However, there are also some limitations to using PTT in lab experiments. One limitation is that the synthesis of PTT is a complex process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of PTT is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on PTT. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on PTT. Additionally, more research is needed to fully understand the mechanism of action of PTT and optimize its use in lab experiments.
合成方法
The synthesis of PTT is a complex process that involves several steps. The first step involves the reaction of 4-isothiocyanato benzyl chloride with 4-isopropylphenyl thiol to form 4-(4-isopropylphenylthio)benzyl isothiocyanate. The second step involves the reaction of 4-(4-isopropylphenylthio)benzyl isothiocyanate with 2-mercapto-5-(4-isopropylphenyl)-1,3-thiazole to form 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate. The final step involves the reaction of 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate with 1,4-thiazinane 1-oxide to form PTT.
科学研究应用
PTT has been found to have significant potential in scientific research. It has been extensively studied for its anticancer properties. Studies have shown that PTT can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13(2)14-3-5-15(6-4-14)17-18-11-16(21-17)12-19-7-9-22(20)10-8-19/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHUAJPFSPPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CN3CCS(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
